molecular formula C7H8O B057549 Anisole-d8 CAS No. 54887-54-6

Anisole-d8

Cat. No. B057549
Key on ui cas rn: 54887-54-6
M. Wt: 116.19 g/mol
InChI Key: RDOXTESZEPMUJZ-JGUCLWPXSA-N
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Patent
US04089757

Procedure details

The treatment of anisole with propionic acid, sodium or potassium hydroxide, water and other phase transfer agents such as tetra-t-butylammonium sulfate, tetraethylphosphonium chloride, diethyldi-t-butylphosphonium sulfate, etc., in an electrochemical cell utilizing platinum anodes and stainless steel or graphite cathodes and utilizing electrical energy within the range hereinbefore set forth may produce similar results in the conversion of anisole to propoxyanisole.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
tetra-t-butylammonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
diethyldi-t-butylphosphonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=[O:12])CC.[Na].[OH-].[K+].S([O-])([O-])(=O)=O.[C:22]([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)[CH3:23].C([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)C.S([O-])([O-])(=O)=O.C([P+](CC)(C(C)(C)C)C(C)(C)C)C.C([P+](C(C)(C)C)(C(C)(C)C)CC)C>[Cl-].C([P+](CC)(CC)CC)C.[Pt].O>[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:12][CH3:9])[CH2:22][CH3:23] |f:3.4,5.6.7,8.9.10,11.12,^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C)[P+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
tetra-t-butylammonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C.C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C
Step Nine
Name
diethyldi-t-butylphosphonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)[P+](C(C)(C)C)(C(C)(C)C)CC.C(C)[P+](CC)(C(C)(C)C)C(C)(C)C
Step Ten
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hereinbefore set forth may produce similar

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC
Name
Type
product
Smiles
C(CC)OC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04089757

Procedure details

The treatment of anisole with propionic acid, sodium or potassium hydroxide, water and other phase transfer agents such as tetra-t-butylammonium sulfate, tetraethylphosphonium chloride, diethyldi-t-butylphosphonium sulfate, etc., in an electrochemical cell utilizing platinum anodes and stainless steel or graphite cathodes and utilizing electrical energy within the range hereinbefore set forth may produce similar results in the conversion of anisole to propoxyanisole.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
tetra-t-butylammonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
diethyldi-t-butylphosphonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=[O:12])CC.[Na].[OH-].[K+].S([O-])([O-])(=O)=O.[C:22]([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)[CH3:23].C([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)C.S([O-])([O-])(=O)=O.C([P+](CC)(C(C)(C)C)C(C)(C)C)C.C([P+](C(C)(C)C)(C(C)(C)C)CC)C>[Cl-].C([P+](CC)(CC)CC)C.[Pt].O>[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:12][CH3:9])[CH2:22][CH3:23] |f:3.4,5.6.7,8.9.10,11.12,^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C)[P+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
tetra-t-butylammonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C.C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C
Step Nine
Name
diethyldi-t-butylphosphonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)[P+](C(C)(C)C)(C(C)(C)C)CC.C(C)[P+](CC)(C(C)(C)C)C(C)(C)C
Step Ten
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hereinbefore set forth may produce similar

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC
Name
Type
product
Smiles
C(CC)OC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04089757

Procedure details

The treatment of anisole with propionic acid, sodium or potassium hydroxide, water and other phase transfer agents such as tetra-t-butylammonium sulfate, tetraethylphosphonium chloride, diethyldi-t-butylphosphonium sulfate, etc., in an electrochemical cell utilizing platinum anodes and stainless steel or graphite cathodes and utilizing electrical energy within the range hereinbefore set forth may produce similar results in the conversion of anisole to propoxyanisole.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
tetra-t-butylammonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
diethyldi-t-butylphosphonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=[O:12])CC.[Na].[OH-].[K+].S([O-])([O-])(=O)=O.[C:22]([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)[CH3:23].C([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)C.S([O-])([O-])(=O)=O.C([P+](CC)(C(C)(C)C)C(C)(C)C)C.C([P+](C(C)(C)C)(C(C)(C)C)CC)C>[Cl-].C([P+](CC)(CC)CC)C.[Pt].O>[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:12][CH3:9])[CH2:22][CH3:23] |f:3.4,5.6.7,8.9.10,11.12,^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C)[P+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
tetra-t-butylammonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C.C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C
Step Nine
Name
diethyldi-t-butylphosphonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)[P+](C(C)(C)C)(C(C)(C)C)CC.C(C)[P+](CC)(C(C)(C)C)C(C)(C)C
Step Ten
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hereinbefore set forth may produce similar

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC
Name
Type
product
Smiles
C(CC)OC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04089757

Procedure details

The treatment of anisole with propionic acid, sodium or potassium hydroxide, water and other phase transfer agents such as tetra-t-butylammonium sulfate, tetraethylphosphonium chloride, diethyldi-t-butylphosphonium sulfate, etc., in an electrochemical cell utilizing platinum anodes and stainless steel or graphite cathodes and utilizing electrical energy within the range hereinbefore set forth may produce similar results in the conversion of anisole to propoxyanisole.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
tetra-t-butylammonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
diethyldi-t-butylphosphonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=[O:12])CC.[Na].[OH-].[K+].S([O-])([O-])(=O)=O.[C:22]([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)[CH3:23].C([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)C.S([O-])([O-])(=O)=O.C([P+](CC)(C(C)(C)C)C(C)(C)C)C.C([P+](C(C)(C)C)(C(C)(C)C)CC)C>[Cl-].C([P+](CC)(CC)CC)C.[Pt].O>[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:12][CH3:9])[CH2:22][CH3:23] |f:3.4,5.6.7,8.9.10,11.12,^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C)[P+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
tetra-t-butylammonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C.C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C
Step Nine
Name
diethyldi-t-butylphosphonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(C)[P+](C(C)(C)C)(C(C)(C)C)CC.C(C)[P+](CC)(C(C)(C)C)C(C)(C)C
Step Ten
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hereinbefore set forth may produce similar

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC
Name
Type
product
Smiles
C(CC)OC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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